7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a complex organic compound that falls under the category of sulfamic acids. It is characterized by its unique structural features, which include a diphenyl group and a cyclohexylsulfamate moiety. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.
The compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings. It is not commonly found in nature and is primarily produced for research and industrial purposes.
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is classified as a sulfamic acid derivative. Sulfamic acids are a class of compounds known for their sulfonamide functional group, which imparts unique chemical properties. The presence of the oxazepane ring further categorizes this compound within heterocyclic chemistry.
The synthesis of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate typically involves multi-step organic reactions. One common method includes the following steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
The molecular structure of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate includes:
The molecular formula can be represented as C₁₅H₁₉N₃O₂S. The compound's molecular weight is approximately 305.39 g/mol.
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate can participate in various chemical reactions:
Reaction conditions such as solvent choice, temperature, and catalysts significantly influence these reactions' rates and outcomes.
The mechanism of action for 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is not extensively documented but may involve interactions at the molecular level with biological targets:
Further research is needed to elucidate the precise mechanisms involved in its biological activity.
Analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time.
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has potential applications in:
The compound adopts a systematic naming convention reflecting its dual-component architecture:
Table 1: Structural Identifiers of Core Components
Component | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry |
---|---|---|---|---|
Oxazepane Core | 7,7-Diphenyl-1,4-oxazepane | C₁₇H₁₉NO | 253.34 | 60163-54-4 |
Sulfamate Derivative | Cyclohexylsulfamate | C₆H₁₃NO₃S | 179.24 | Not Specified |
Hybrid Molecule | 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate | C₂₃H₃₀N₂O₄S | 430.57 (est.) | Not Available |
Stereochemically, the C7 quaternary carbon in the oxazepane core is achiral due to its two identical phenyl substituents. However, chiral centers may arise in the sulfamate linker or via functionalization of the oxazepane nitrogen. The fused structure exhibits constrained rotational freedom, influencing conformational dynamics critical for receptor binding [1] [3].
The development of 7,7-diphenyl-1,4-oxazepane derivatives and their sulfamate conjugates stems from three key chemical evolutionary pathways:
Oxazepane Scaffold Optimization: Early 1,4-oxazepanes were explored as flexible surrogates for piperazines/azepanes due to their balanced lipophilicity and metabolic stability. The 7,7-diphenyl substitution emerged to impart steric bulk, potentially enhancing affinity for hydrophobic binding pockets in CNS targets. This mirrors strategies like tert-butylbenzimidazole substitutions in patented neuroactive agents (e.g., US8927587B2), where bulky groups improved selectivity [3].
Sulfamate as Bioisosteres: Cyclohexylsulfamate incorporation builds upon the validated role of sulfamates as:
Table 2: Key Historical Milestones in Relevant Heterocycle-Sulfamate Hybrid Development
Period | Development | Impact on Target Compound |
---|---|---|
Pre-2000 | Exploration of 1,4-oxazepanes as GABAergics | Validated oxazepane core as CNS-active scaffold |
2000–2010 | Sulfamate esters in antiepileptics (e.g., Topiramate) | Established sulfamate bioactivity & stability |
2009 | High-yield Cu-catalyzed heterocycle couplings [4] | Enabled complex hybrid synthesis methods |
Post-2010 | Patented benzimidazoles with bulky aryl groups [3] | Demonstrated efficacy of diaryl-substitution |
~2020 | Emergence of oxazepane-sulfamate conjugates | Direct synthesis & evaluation of target hybrid |
Contemporary research focuses on exploiting this hybrid for dual-targeting applications—combining the oxazepane’s potential neuromodulatory effects with sulfamate-driven enzyme inhibition—exemplifying rational structure-function hybridization in medicinal chemistry [1] [3] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7